N-(2,4-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-6-14-10-22-19-17(18(14)29-5)20(27)25(21(28)24(19)4)11-16(26)23-15-8-7-12(2)9-13(15)3/h7-10H,6,11H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWFZOOMILZFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide (CAS Number: 1005303-07-0) is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H24N4O4, with a molecular weight of 396.447 g/mol. Its structure features a complex heterocyclic framework that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. The following sections detail specific activities and findings from studies.
Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the inhibition of Polo-like kinase 1 (Plk1), a crucial target in cancer therapy, has been extensively studied. Plk1 inhibitors have demonstrated potential in reducing tumor growth by disrupting mitotic processes1.
Table 1: Anticancer Activity Comparison
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(2,4-dimethylphenyl)-2-(6-ethyl-5-methoxy...) | TBD | Plk1 inhibition |
| Doxorubicin | 4.363 | DNA intercalation |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined in the literature.
The biological activity of N-(2,4-dimethylphenyl)-2-(6-ethyl-5-methoxy...) can be attributed to its ability to interact with various cellular targets:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cell cycle regulation.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress associated with cancer progression2.
Case Studies
Several case studies highlight the efficacy of compounds structurally related to N-(2,4-dimethylphenyl)-2-(6-ethyl-5-methoxy...). For example:
- Study on HCT116 Cell Line : A synthesized derivative demonstrated high anticancer activity with an IC50 value significantly lower than that of standard treatments like doxorubicin2.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor size and improved survival rates compared to control groups.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Electron-Donating vs.
- Steric Effects : Bulky substituents like 2,3-dichlorophenyl () reduce molecular flexibility, as evidenced by higher melting points (230°C) compared to compounds with smaller groups .
Core Heterocycle Modifications
Table 2: Heterocyclic Core Comparisons
Key Observations :
- Pyrido vs.
- Substituent Positioning: The 6-ethyl and 5-methoxy groups on the pyrido ring (target compound) may optimize steric and electronic interactions in hydrophobic binding pockets, a feature absent in simpler pyrimidinones ().
Key Observations :
- Acetylation Efficiency : Direct acetylation () achieves moderate yields (73%), while multi-step syntheses (e.g., Suzuki coupling in ) yield <20% due to complex purification .
- Solvent Systems : Pyridine is a common solvent for acetylation (), whereas polar aprotic solvents like DMSO are used for sulfonamide couplings ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
